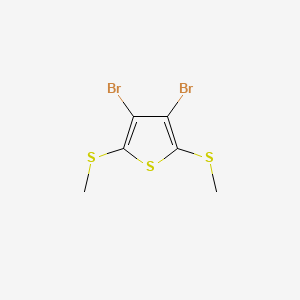

3,4-Dibromo-2,5-bis(methylthio)thiophene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4-Dibromo-2,5-bis(methylthio)thiophene is a heterocyclic compound with the molecular formula C6H6Br2S3 and a molecular weight of 334.12 g/mol . This compound is characterized by the presence of two bromine atoms and two methylthio groups attached to a thiophene ring, making it a valuable building block in organic synthesis and materials science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-2,5-bis(methylthio)thiophene typically involves the bromination of 2,5-bis(methylthio)thiophene using N-bromosuccinimide (NBS) as the brominating agent . The reaction is carried out in an organic solvent such as dichloromethane at room temperature, yielding the desired dibromo compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of brominated by-products .

Analyse Des Réactions Chimiques

Types of Reactions

3,4-Dibromo-2,5-bis(methylthio)thiophene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

N-Bromosuccinimide (NBS): Used for bromination reactions.

Hydrogen Peroxide: Employed for oxidation of methylthio groups.

Major Products Formed

Substituted Thiophenes: Formed by nucleophilic substitution of bromine atoms.

Sulfoxides and Sulfones: Resulting from the oxidation of methylthio groups.

Applications De Recherche Scientifique

Pharmaceutical Applications

Antitumor Activity

Recent studies have indicated that thiophene derivatives, including 3,4-dibromo-2,5-bis(methylthio)thiophene, exhibit significant antitumor properties. For instance, a study demonstrated that compounds derived from this thiophene showed promising results against breast cancer cell lines. The compound 3-hexyl-2,5-bis(4-(methylthio)phenyl)thiophene exhibited an IC50 value of 16 μM against 4T1 cells, outperforming the standard drug cisplatin .

Table 1: Antitumor Activity of Thiophene Derivatives

| Compound | Cell Line | IC50 (μM) | Comparison Drug |

|---|---|---|---|

| 3-hexyl-2,5-bis(4-(methylthio)phenyl)thiophene | 4T1 | 16 | Cisplatin |

| Compound 3e | MCF-7 | 21.5 | - |

| Compound 3g | MCF-7 | 22 | - |

Bioactivity Studies

The compound has also been evaluated for its biofilm inhibition and thrombolytic activities. In one study, it was found that certain derivatives exhibited up to 78.85% biofilm inhibition compared to standard rifampicin . This suggests potential applications in treating bacterial infections by preventing biofilm formation.

Agricultural Applications

Fungicidal Activity

this compound has been reported to possess fungicidal properties that can be utilized in agriculture. Research indicates that derivatives of this compound show significant activity against plant pathogens such as Alternaria and Fusarium species. The introduction of bromine at the 3 and 4 positions enhances its biological activity, making it a candidate for developing new fungicides .

Table 2: Fungicidal Activity Against Plant Pathogens

| Compound | Pathogen | Activity Level |

|---|---|---|

| This compound | Alternaria spp. | High |

| This compound | Fusarium spp. | Moderate |

Material Science Applications

Conductive Polymers

In material science, the compound serves as a versatile building block for synthesizing conductive polymers and organic electronics. Its structure allows for effective π-conjugation, which is crucial for electronic applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to undergo cross-coupling reactions further enhances its utility in creating complex polymer architectures .

Table 3: Properties of Conductive Polymers Derived from Thiophenes

| Polymer Type | Electrical Conductivity (S/cm) | Application |

|---|---|---|

| Poly(this compound) | ~10^-2 | OLEDs |

| Poly(3-hexylthiophene) | ~10^-1 | OPVs |

Mécanisme D'action

The mechanism of action of 3,4-Dibromo-2,5-bis(methylthio)thiophene is primarily related to its ability to undergo substitution and oxidation reactions. The bromine atoms and methylthio groups provide reactive sites for chemical transformations, enabling the compound to interact with various molecular targets and pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

3,4-Dibromothiophene: Lacks the methylthio groups, making it less versatile in certain chemical reactions.

2,5-Dibromo-3,4-difluorothiophene: Contains fluorine atoms instead of methylthio groups, leading to different reactivity and applications.

Uniqueness

3,4-Dibromo-2,5-bis(methylthio)thiophene is unique due to the presence of both bromine and methylthio groups, which enhance its reactivity and versatility in organic synthesis and materials science .

Activité Biologique

3,4-Dibromo-2,5-bis(methylthio)thiophene (DBMT) is a heterocyclic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C6H6Br2S3

- Molecular Weight : 334.12 g/mol

- IUPAC Name : 3,4-dibromo-2,5-bis(methylsulfanyl)thiophene

DBMT features two bromine atoms and two methylthio groups attached to a thiophene ring, which contribute to its reactivity and biological properties.

Synthesis

DBMT is typically synthesized through the bromination of 2,5-bis(methylthio)thiophene using N-bromosuccinimide (NBS) as a brominating agent. This method allows for the selective introduction of bromine atoms at the 3 and 4 positions of the thiophene ring.

Antitumor Activity

Recent studies have investigated the antitumor effects of thiophene derivatives related to DBMT. For instance, compounds derived from similar structures have shown promising results against various cancer cell lines. A notable study reported that certain thiophene derivatives exhibited IC50 values as low as 16 μM against 4T1 breast cancer cells . The presence of electron-donating groups like methylthio significantly enhances the antitumor activity by facilitating interactions with cellular targets.

Antibacterial and Biofilm Inhibition

In addition to antitumor activity, DBMT-related compounds have been evaluated for their antibacterial properties. One study reported that certain derivatives displayed significant biofilm inhibition against Gram-negative bacteria, suggesting potential applications in treating infections associated with biofilms . The specific mechanisms behind these activities are attributed to the structural characteristics imparted by the methylthio groups.

Hemolytic Activity

Hemolytic assays have been conducted to assess the safety profile of DBMT derivatives. Compounds were tested against red blood cells to evaluate their potential cytotoxic effects. Results indicated varying degrees of hemolysis, with some compounds showing moderate activity compared to established standards . This aspect is crucial for determining the therapeutic window of these compounds.

The biological activity of DBMT can be attributed to its ability to undergo various chemical transformations:

- Substitution Reactions : The bromine atoms can be substituted with nucleophiles like amines or thiols, leading to diverse derivatives with tailored biological activities.

- Oxidation Reactions : The methylthio groups can be oxidized to sulfoxides or sulfones, which may enhance biological interactions with target proteins or enzymes.

Comparative Analysis

To better understand the unique properties of DBMT, a comparison with similar compounds is beneficial:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 3,4-Dibromothiophene | Lacks methylthio groups | Less versatile in reactions |

| 2,5-Dibromo-3,4-difluorothiophene | Contains fluorine instead of methylthio | Different reactivity |

| DBMT | Contains both bromine and methylthio | Enhanced reactivity and versatility |

DBMT's unique combination of substituents allows it to engage in a broader range of chemical reactions compared to its analogs.

Case Studies

- Study on Antitumor Activity : A recent investigation into novel thiophene derivatives demonstrated that certain compounds derived from DBMT exhibited superior antitumor effects against 4T1 cells compared to standard treatments like Cisplatin. The best-performing compound had an IC50 value significantly lower than Cisplatin's .

- Biofilm Inhibition Research : Another study focused on the antibacterial properties of thiophene derivatives found that specific compounds demonstrated high biofilm inhibition rates (up to 78.85%) against pathogenic bacteria. This suggests potential applications in infection control strategies .

Propriétés

IUPAC Name |

3,4-dibromo-2,5-bis(methylsulfanyl)thiophene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2S3/c1-9-5-3(7)4(8)6(10-2)11-5/h1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGOPEIOBSMFCAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=C(S1)SC)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.